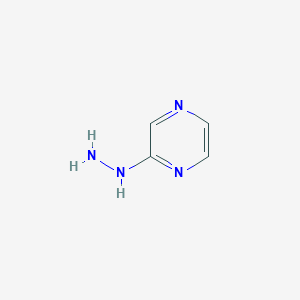

2-Hydrazinylpyrazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrazin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLZJDPKUSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363374 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-52-5 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape and Significance of 2 Hydrazinylpyrazine in Chemical Science

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, form a cornerstone of organic and medicinal chemistry due to their widespread presence in natural products and pharmaceuticals. researchgate.netnih.gov Among these, pyrazines—six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4—are of significant interest. nih.gov The pyrazine (B50134) scaffold is a key structural feature in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its unique characteristics, including solubility and the ability to form hydrogen bonds, make it a valuable component in drug design. nih.gov Research in this area focuses on synthesizing and functionalizing these heterocyclic systems to explore their potential applications. The simple yet versatile structure of pyrazines makes them an interesting subject for extensive physicochemical and biological investigation. nih.gov

Rationale for Investigation of Pyrazine Hydrazine (B178648) Scaffolds

The combination of a pyrazine ring with a hydrazine (-NHNH2) group creates a pyrazine hydrazine scaffold, a molecular framework with significant research interest. 2-Hydrazinylpyrazine itself is an analogue of pyrazinamide (B1679903), an important anti-tuberculosis drug, where the amide group is replaced by a hydrazine group. nih.gov This structural similarity provides a strong rationale for investigating its biological properties.

The pyrazine hydrazine scaffold is a versatile building block for creating a diverse library of derivative compounds. The hydrazine moiety is highly reactive and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. ontosight.ainih.gov This reactivity allows for the systematic modification of the core structure, enabling researchers to perform structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the pharmacological profile of a lead compound. Derivatives of pyrazine have shown a wide spectrum of biological activities, making this scaffold a promising starting point for the development of new therapeutic agents. researchgate.netnih.gov

Table 1: Reported Biological Activities of Pyrazine Derivatives

| Biological Activity | Description | Reference(s) |

| Antimicrobial | Includes antibacterial and antifungal properties. | researchgate.netnih.gov |

| Anticancer | Some derivatives show potential in inhibiting cancer cell proliferation and may act as kinase inhibitors. | nih.govontosight.aimdpi.comnih.gov |

| Anti-inflammatory | Certain derivatives have demonstrated the ability to reduce inflammation. | researchgate.netnih.gov |

| Antileishmanial | Hydrazone derivatives have shown significant activity against Leishmania parasites. | nih.gov |

| Antituberculosis | The structural similarity to pyrazinamide suggests potential against Mycobacterium tuberculosis. | nih.govresearchgate.net |

| Antioxidant | Some pyrazine compounds exhibit antioxidant properties. | researchgate.netnih.gov |

| Herbicide | Certain pyrazine derivatives have been investigated for phytotoxic activity. | nih.gov |

Overview of this compound as a Core Structure for Derivatives

This compound is a fundamental building block in organic synthesis, valued for its utility in constructing more complex molecules. nih.govcymitquimica.comcymitquimica.com Its primary role is as a precursor for a wide array of hydrazone derivatives. nih.govsciforum.net The synthesis of these derivatives is typically straightforward, often involving the condensation reaction of this compound with various aromatic or heteroaromatic aldehydes. researchgate.net This reaction creates a diverse set of compounds where the properties can be tuned by changing the aldehyde component. ontosight.ai

For example, researchers have synthesized and evaluated numerous pyrazinyl hydrazone derivatives for their biological potential. nih.govresearchgate.net Studies have reported the synthesis of 2-pyrazylhydrazones by reacting this compound with different aldehydes, leading to compounds with significant antileishmanial activity. nih.gov The reactivity of the hydrazine group, combined with the inherent biological relevance of the pyrazine ring, establishes this compound as a key intermediate for generating novel compounds in drug discovery and materials science. nih.gov

Table 2: Examples of Derivatives Synthesized from this compound

| Derivative Name | Reactant(s) | Application/Activity Studied | Reference(s) |

| (E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol | This compound and 4-nitro-2-hydroxybenzaldehyde | Antileishmanial | nih.gov |

| (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine | This compound and 5-nitrofuran-2-carbaldehyde | Antileishmanial | nih.gov |

| (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine | This compound and Pyridine-2-carbaldehyde | Antileishmanial | nih.gov |

| Various pyrazinyl derivatives | This compound and appropriated aromatic or heteroaromatic aldehydes | Antimycobacterial | researchgate.net |

Synthetic Methodologies for 2 Hydrazinylpyrazine and Its Derivatives

Classical Condensation Reactions in 2-Hydrazinylpyrazine Synthesis

The primary and most classical method for synthesizing this compound involves the nucleophilic substitution of a halogenated pyrazine (B50134) precursor with hydrazine (B178648). A common starting material is a chloropyrazine, which reacts with hydrazine hydrate (B1144303), often in an alcoholic solvent. For instance, the synthesis of 2-Chloro-5-hydrazinylpyrazine is achieved by reacting 2,5-dichloropyrazine (B10626) with hydrazine in ethanol (B145695) (EtOH). google.com The reaction mixture is heated, typically to around 80°C, for a couple of hours to ensure completion. google.com Similarly, the synthesis of 2-chloro-6-hydrazinylpyrazine (B1315301) starts from the commercially available 2,6-dichloropyrazine (B21018), where one chlorine atom is displaced by hydrazine hydrate in ethanol at an elevated temperature. acs.org

Once formed, this compound itself serves as a key intermediate in further condensation reactions, most notably with carbonyl compounds like aldehydes and ketones to form hydrazones. researchgate.net This reaction is fundamental in medicinal chemistry for creating diverse molecular scaffolds. researchgate.netresearchgate.net The reaction of this compound with various aromatic or heteroaromatic aldehydes is a common strategy to produce a wide range of pyrazinyl derivatives. researchgate.net These condensation reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid, in an alcoholic solvent to drive the formation of the hydrazone product. researchgate.net

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 2,5-Dichloropyrazine | Hydrazine | Ethanol | 80 °C, 2 h | 2-Chloro-5-hydrazinylpyrazine | google.com |

| 2,6-Dichloropyrazine | Hydrazine hydrate | Ethanol | 80 °C, overnight | 2-Chloro-6-hydrazinylpyrazine | acs.org |

| This compound | Aromatic Aldehyde | Ethanol | Acid catalyst | Pyrazinyl Hydrazone Derivative | researchgate.netresearchgate.net |

Multi-Step Synthesis Approaches for Functionalized this compound Derivatives

The utility of this compound is often realized in multi-step synthetic sequences that build more complex, functionalized molecules. A prominent example is the synthesis of the triazolopyrazine core, an important scaffold in medicinal chemistry. acs.org This synthesis demonstrates a typical multi-step approach:

Hydrazine Substitution: The process begins with the reaction of 2,6-dichloropyrazine and hydrazine hydrate to produce the intermediate, 2-chloro-6-hydrazinylpyrazine. acs.org

Hydrazone Formation: The resulting hydrazinylpyrazine is then condensed with an appropriate aldehyde at room temperature to form a hydrazone intermediate. acs.org

Cyclization: The hydrazone is subsequently cyclized using a reagent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) in a solvent such as dichloromethane (B109758) (CH2Cl2) to yield the chlorinated triazolopyrazine core. acs.org

Final Functionalization: This chlorinated core can then undergo a final nucleophilic displacement of the remaining chlorine atom with various alcohols to produce a library of target compounds. acs.org

This step-wise approach allows for the systematic introduction of different functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. Such syntheses can be designed to create racemates or, by using optically pure precursors, single enantiomers. google.com

Mechanochemical Synthesis Strategies for this compound and Analogs

Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a modern, often solvent-free, alternative for synthesis. thieme-connect.de This technique has been successfully applied to the synthesis of hydrazones from various hydrazines, including this compound. researchgate.netmdpi.com

In a typical mechanochemical procedure, the reactants—such as this compound and an aldehyde—are ground together in a ball mill, such as a mixer mill (MM400) or a planetary ball mill (P7). researchgate.netmdpi.com Research has shown that coupling this compound with 5-(4-nitrophenyl)-2-furaldehyde (B1293686) via grinding for a total of 90 minutes (3 cycles of 30 minutes) resulted in an 80% conversion of the aldehyde. mdpi.com When the more powerful P7 planetary ball mill was used for a longer duration (6 cycles of 30 minutes), excellent conversions and yields between 85% and 99% were achieved for similar reactions. mdpi.com

These solvent-free or liquid-assisted grinding methods are notable for their efficiency and high yields, often achieving quantitative results in a relatively short time. researchgate.netthieme-connect.de This approach has been used to synthesize a series of 17 different hydrazones by coupling phenolic and furanyl aldehydes with 12 different heterocyclic hydrazines or hydrazinamides. researchgate.net

| Hydrazine Reactant | Apparatus | Grinding Time | Aldehyde Conversion | Yield | Reference |

| This compound | MM400 | 90 min | 80% | 47-60% | mdpi.com |

| Various Hydrazines | P7 Planetary Mill | 180 min | >98% | 85-99% (Quantitative) | researchgate.netmdpi.com |

Green Chemistry Approaches in this compound Derivatization

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rajdhanicollege.ac.in Several strategies in the synthesis of this compound and its derivatives align with these principles.

One of the most significant green approaches is the use of mechanochemistry, as described in the previous section. By conducting reactions in a solvent-free or nearly solvent-free environment, mechanochemical synthesis drastically reduces waste associated with traditional solvents. thieme-connect.dewarnerbabcock.com

Another key principle is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. wordpress.com Multi-component reactions (MCRs) are an effective green strategy, as they combine three or more reactants in a single step to form complex products, maximizing atom economy and minimizing by-products. researchgate.net The synthesis of pyrazole (B372694) derivatives from hydrazine, a β-keto ester, and an aldehyde is an example of such an efficient MCR. researchgate.net

Furthermore, the choice of solvent is critical. Syntheses that utilize ethanol or water are considered greener than those requiring chlorinated or aprotic polar solvents. acs.orgrajdhanicollege.ac.in The use of catalytic methods instead of stoichiometric reagents is another cornerstone of green chemistry, as it improves efficiency and avoids significant waste generation. rajdhanicollege.ac.in

Synthesis of Precursor and Intermediate Compounds

The synthesis of this compound relies on the availability of its key precursors, primarily a halogenated pyrazine and hydrazine hydrate.

2-Chloropyrazine (B57796): This essential intermediate can be produced by the vapor-phase chlorination of pyrazine. The reaction involves mixing pyrazine vapor and chlorine gas at high temperatures, ranging from 150°C to 600°C. google.com The process can be conducted with or without a chlorination catalyst; in the presence of a catalyst, the reaction proceeds efficiently at lower temperatures (150°C to 450°C). google.com A surprising outcome of this high-temperature reaction is that it predominantly yields the mono-chlorinated product, 2-chloropyrazine, rather than a mixture of di- or tri-substituted pyrazines. google.com

Hydrazine Hydrate: Several methods exist for the production of hydrazine hydrate. An improved and energy-efficient approach is the ketazine method. indiascienceandtechnology.gov.in This process involves reacting ammonia, hydrogen peroxide, and butanone to form an azine, which is then hydrolyzed to yield an aqueous solution of hydrazine hydrate. researchgate.netgoogle.com Older methods include the reaction of hydrazine sulfate (B86663) with a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by distillation. prepchem.com

Chemical Reactivity and Mechanistic Studies of 2 Hydrazinylpyrazine

Hydrazone Formation Reactions of the Hydrazinyl Moiety

2-Hydrazinylpyrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. smolecule.comsmolecule.comontosight.ai This reaction is a classic example of nucleophilic addition-elimination at the carbonyl group. chemicalbook.com The hydrazinyl moiety, with its nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.com This is followed by the elimination of a water molecule to yield the stable hydrazone product. soeagra.comnumberanalytics.com

The general mechanism for hydrazone formation involves the following steps:

This reaction is versatile and has been employed in the synthesis of various pyrazine-based Schiff bases. nih.gov For instance, the reaction of 2-chloro-3-hydrazinylpyrazine (B1583919) with different aromatic aldehydes has been reported to produce a series of hydrazone derivatives. nih.gov Similarly, 2-chloro-6-hydrazinylpyrazine (B1315301) has been reacted with aldehydes like 4-chlorobenzaldehyde (B46862) to form the corresponding hydrazone intermediate, which can then be used in subsequent cyclization reactions. ucl.ac.uklabarchives.com

The formation of hydrazones is a critical step in the synthesis of more complex heterocyclic systems, such as triazolopyrazines. ucl.ac.uk The resulting hydrazones can also possess their own biological activities. ontosight.ai

Electrophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution reactions on the pyrazine ring challenging compared to electron-rich aromatic systems like benzene (B151609). The nitrogen atoms deactivate the ring towards attack by electrophiles.

Despite this, electrophilic substitution can occur under specific conditions, and the position of substitution is influenced by the existing substituents on the ring. The presence of the hydrazinyl group (-NHNH2), an activating group, can influence the regioselectivity of the substitution. However, detailed studies focusing specifically on the electrophilic substitution reactions of this compound are not extensively documented in the provided search results. General information suggests that the aromatic rings of similar compounds can undergo electrophilic substitution, allowing for the introduction of various substituents. smolecule.com

Nucleophilic Aromatic Substitution Pathways in Halogenated this compound Systems

Halogenated pyrazines are susceptible to nucleophilic aromatic substitution (SNA) reactions due to the electron-deficient nature of the pyrazine ring. rsc.orgscribd.com The presence of halogens, such as chlorine or bromine, provides a good leaving group for nucleophilic attack.

In halogenated this compound systems, such as 2-chloro-6-hydrazinylpyrazine or 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine, the halogen atoms on the pyrazine ring can be displaced by various nucleophiles. ucl.ac.uk These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. researchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. researchgate.net For example, the chlorine atom in 2-chloro-6-hydrazinylpyrazine can be displaced by an alcohol in the presence of a crown ether to form the corresponding ether derivative. ucl.ac.uk The reactivity of the halogen is enhanced by the electron-withdrawing nature of the pyrazine nitrogens.

The "element effect" in SNAr reactions often follows the order F > Cl ≈ Br > I for activated aryl substrates, although this can vary depending on the specific substrate and reaction conditions. researchgate.net In some cases, reactions that were previously thought to require transition metal catalysis can be achieved under metal-free SNAr conditions. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazolopyrazines)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, most notably triazolopyrazines. ucl.ac.ukiipseries.org These cyclization reactions often involve the hydrazone intermediates formed from the reaction of this compound with aldehydes. ucl.ac.uk

The synthesis of the triazolopyrazine core can be achieved in a two-step process:

For example, 3-aryl/heteroaryl- smolecule.comnumberanalytics.comiipseries.orgtriazolo[4,3-a]pyrazines have been synthesized from 2-chloro-3-hydrazinylpyrazine via an IBD-mediated oxidative cyclization of the corresponding hydrazone. iipseries.org This methodology has been utilized in the synthesis of potential antimalarial compounds. ucl.ac.uk

The general reaction scheme involves the intramolecular attack of the pyrazine nitrogen onto the hydrazone moiety, facilitated by the oxidant, leading to the formation of the fused triazole ring.

Oxidative Transformations and Redox Chemistry of this compound

The hydrazinyl group of this compound is susceptible to oxidation. Oxidation of the hydrazine (B178648) moiety can lead to the formation of azo compounds or can be involved in oxidative cyclization reactions as discussed in the previous section.

The redox chemistry of pyrazine derivatives is an area of interest, and the presence of the hydrazinyl group can significantly influence the electrochemical properties of the molecule. Electrochemical studies can provide insights into the oxidation and reduction potentials of this compound and its derivatives. However, specific studies detailing the oxidative transformations and redox chemistry of this compound itself were not extensively covered in the provided search results. It is known that the hydrazine group can undergo oxidation to form azo compounds.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Halogenated derivatives of this compound are important substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org These reactions allow for the introduction of a wide variety of substituents onto the pyrazine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting a halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov Halogenated pyrazines, including those derived from this compound, can participate in Suzuki coupling reactions. rsc.orgnih.gov For example, chloropyrazines have been successfully coupled with aryl boronic acids using palladium-phosphine catalysts. rsc.org The reactivity of the pyrazinyl halide is enhanced by the electron-deficient nature of the pyrazine ring. rsc.org The choice of catalyst and reaction conditions is crucial for the success of the coupling. rsc.orgrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. acs.orgacs.org This reaction is applicable to halogenated pyrazines, allowing for the introduction of various amino groups. acs.orgnih.gov The choice of ligand for the palladium catalyst is critical for achieving high yields and good selectivity. acs.org This reaction has been used to synthesize aminopyrazines, which are important intermediates in medicinal chemistry. acs.orgnih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Sonogashira reactions have also been applied to pyrazine systems to form C-C bonds. thieme-connect.comresearchgate.net For instance, the Stille coupling of a halogenated furopyrazine with an organotin reagent has been reported. acs.orgnih.gov

These cross-coupling reactions provide a versatile platform for the functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in various fields.

Advanced Spectroscopic Characterization of 2 Hydrazinylpyrazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. savemyexams.com In the analysis of 2-hydrazinylpyrazine derivatives, both ¹H and ¹³C NMR are instrumental.

Proton (¹H) NMR spectroscopy of this compound derivatives reveals characteristic chemical shifts for the protons on the pyrazine (B50134) ring and the hydrazine (B178648) moiety. acdlabs.com For instance, in a series of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives, the protons of the pyrazine ring typically appear in the aromatic region of the spectrum. nih.gov The chemical shift values are influenced by the electronic environment of the protons. acdlabs.com The number of signals corresponds to the number of chemically non-equivalent protons, and the splitting patterns (multiplicity) provide information about neighboring protons. acdlabs.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. For example, in various (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives, the carbon signals for the pyrazine and benzene (B151609) rings, as well as the C=N carbon of the hydrazone linkage, can be assigned based on their characteristic chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine | 3.86 (s, 3H, OCH₃), 6.94 (d, 2H, CH, J = 8.8 Hz), 7.73 (d, 2H, CH, J = 8.4 Hz), 7.81 (dd, 1H, CH J = 2.4 Hz), 8.07 (s, 1H, CH), 8.21(dd, 1H, CH, J = 2.4 Hz), 8.58 (s, 1H, NH) | 55.39, 109.94, 114.20, 126.30, 129.04, 133.31, 141.52, 146.01, 147.52, 161.33 |

| (E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol | 6.80 (d, 1H, CH, J = 8 Hz), 7.08 (d, 1H, CH, J = 7.6 Hz), 7.24 (m, 2H, CH), 7.85 (s, 1H, CH), 8.23 (s, 1H, CH), 8.43 (s, 1H, CH), 9.59 (s, 1H, OH), 10.77 (s, 1H, NH) | 112.76, 117.35, 118.87, 130.32, 132.91, 133.79, 136.52, 141.97, 146.31, 148.37, 158.11 |

| (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazineyl)pyrazine | 7.52 (d, 2H, CH, J = 7.2 Hz), 7.73 (d, 2H, CH, J = 7.2 Hz), 7.87 (dd, 1H, CH, J = 2 Hz), 8.26 (s, 1H, CH), 8.50 (s, 1H, CH), 10.92 (S, 1H, NH) | 128.73, 129.37, 133.01, 134.10, 134.23, 134.29, 142.01, 144.70, 148.29 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz For this compound and its derivatives, IR spectroscopy confirms the presence of key functional groups.

The N-H stretching vibrations of the hydrazine group are typically observed in the range of 3100–3300 cm⁻¹. For example, in a series of 2-chloro-3-hydrazinopyrazine derivatives, N-H stretching bands were identified around 3207-3420 cm⁻¹. nih.gov The C=N stretching vibration of the hydrazone linkage in derivatives is often seen in the region of 1647-1666 cm⁻¹. nih.gov Other characteristic absorptions include C-H stretching of the aromatic pyrazine ring, C=C stretching, and in the case of substituted derivatives, bands corresponding to other functional groups like C-Cl, C-O, and O-H. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each molecule. libretexts.org

Table 2: Key IR Absorption Frequencies for this compound Derivatives nih.gov

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3207 - 3420 |

| C=N Stretch | 1647 - 1666 |

| C=C Stretch (Aromatic) | ~1487 - 1511 |

| C-Cl Stretch | ~610 - 707 |

| C-O Stretch | ~1168 - 1242 |

| O-H Stretch | ~3291 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula of a compound.

For this compound, the molecular formula is C₄H₆N₄, with a molecular weight of approximately 110.12 g/mol . alfa-chemistry.com The mass spectrum of the parent compound would show a molecular ion peak corresponding to this mass. The fragmentation pattern would provide clues about the structure, showing the loss of specific fragments. For derivatives, the molecular ion peak will shift accordingly, and the fragmentation can help confirm the identity of the substituents. For instance, the mass spectrum of hydralazine, a related hydrazinophthalazine compound, has been extensively studied. nist.gov

Table 3: Predicted Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 111.06653 | 117.7 |

| [M+Na]⁺ | 133.04847 | 129.3 |

| [M+NH₄]⁺ | 128.09307 | 125.9 |

| [M+K]⁺ | 149.02241 | 124.0 |

| [M-H]⁻ | 109.05197 | 119.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. technologynetworks.com This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. The pyrazine ring and the hydrazone group in this compound derivatives act as chromophores.

The UV-Vis spectra of these compounds typically show absorption bands that can be attributed to π → π* and n → π* electronic transitions. The position and intensity of these bands provide information about the electronic structure and conjugation within the molecule. For example, a series of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives exhibited maximum absorption wavelengths (λ_max) in dimethylformamide (DMF) in the range of 365-390 nm. nih.gov The specific λ_max values are influenced by the nature and position of substituents on the aromatic rings. upi.edu

Table 4: UV-Vis Absorption Maxima for this compound Derivatives in DMF nih.gov

| Compound | λ_max (nm) |

| (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine | 365 |

| (E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol | 365 |

| (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazineyl)pyrazine | 390 |

X-ray Crystallography for Solid-State Structural Analysis

While a crystal structure for the parent this compound was not found in the search results, studies on its derivatives have utilized this technique. For instance, X-ray crystallography has been used to determine the structures of complexes containing this compound derivatives. molaid.com It has also been employed to confirm the structure of related hydrazinylpyrazine isomers, such as 2-bromo-6-hydrazinylpyrazine (B10797151) and 2-chloro-6-hydrazinylpyrazine (B1315301). ucl.ac.uk The data obtained from X-ray crystallography, including unit cell parameters and atomic coordinates, provides unambiguous proof of the molecular structure. For example, the structure of dipyridin-2-ylmethanone oxime, a related compound, was confirmed by X-ray diffraction, revealing details about its molecular conformation and hydrogen bonding. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry.

For newly synthesized this compound derivatives, elemental analysis is a crucial step in their characterization. Research on 2-chloro-3-hydrazinopyrazine derivatives reports the use of elemental analysis to confirm the chemical structures and purity of the synthesized compounds. nih.gov The accuracy of elemental analysis is typically within ±0.4% of the theoretical values. lgcstandards.com

Theoretical Investigations and Computational Modeling of 2 Hydrazinylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-hydrazinylpyrazine and its derivatives, DFT calculations are crucial for understanding their geometry, electronic properties, and chemical reactivity.

Researchers utilize DFT to obtain optimized molecular structures and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability. nanochemres.org For instance, in studies of related hydrazine (B178648) derivatives for solar cell applications, DFT at the B3LYP level of theory has been employed to explore the ground state geometry and electronic structure. nanochemres.org Such analyses help in understanding how structural modifications influence optoelectronic characteristics. nanochemres.org

In the context of reactivity, DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MESP) surface, calculated via DFT, visually represents the charge distribution on a molecule, with electron-rich regions (negative potential) indicating likely sites for electrophilic attack and electron-poor regions (positive potential) indicating sites for nucleophilic attack. nih.govmdpi.com For derivatives like 2-chloro-3-hydrazinopyrazine, DFT has been used to obtain optimized structural properties prior to further biological evaluation. nih.gov Computational studies on related halogenated pyrazines have shown that substituents significantly alter the electronic landscape; for example, a chloro group can lower the LUMO energy, thereby enhancing electrophilic reactivity.

Table 1: Representative Applications of DFT on Hydrazinylpyrazine Derivatives

| Studied Derivative/System | DFT Functional/Basis Set | Key Properties Investigated | Reference |

|---|---|---|---|

| Hydrazine derivatives for solar cells | B3LYP/6-311G(dp) | Geometric and electronic properties, HOMO-LUMO energy levels | nanochemres.org |

| 2-chloro-3-hydrazinopyrazine derivatives | Not specified | Optimized structural properties, Molecular Electrostatic Potential (MEP) | nih.gov |

| 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine | M06-2X/6-311+G** | Regioselectivity of substitution, orbital orientation effects |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target at the atomic level. The this compound scaffold is a common feature in molecules designed for various biological targets.

Docking studies allow researchers to visualize potential binding modes, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity of the ligand. For example, a study on novel 2-chloro-3-hydrazinopyrazine derivatives investigated their potential as acetylcholinesterase (AChE) inhibitors. nih.gov Molecular docking of the most active compound, (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (CHP4), into the active site of AChE revealed interactions with key residues including D72, W84, N85, Y121, S122, F330, and Y334. nih.gov

Similarly, derivatives of this compound have been evaluated through docking for various other therapeutic targets. These computational predictions are invaluable for rationalizing observed biological activities and for guiding the synthesis of more potent and selective inhibitors. google.combamu.ac.in

Table 2: Examples of Molecular Docking Studies with Hydrazinylpyrazine Derivatives

| Ligand Scaffold | Target Protein | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| 2-chloro-3-hydrazinopyrazine | Acetylcholinesterase (AChE) | D72, W84, Y121, F330, Y334 | nih.gov |

| Pyridine-thiazole-hydrazone | DNA gyrase | Not specified | bamu.ac.in |

| Diarylpyrimidine derivatives | Not specified | Docking, ADMET prediction, and QSAR analysis performed | google.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com MD provides detailed information on the conformational flexibility of ligands and the dynamic behavior of ligand-target complexes, complementing the static picture offered by molecular docking. mdpi.comaccess-ci.org

For molecules based on the this compound core, MD simulations can assess the stability of predicted binding poses obtained from docking. By simulating the complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other, the stability of key interactions over time, and the role of solvent molecules. These simulations can reveal alternative binding conformations or dissociation pathways that are not apparent from static models.

In the development of open-source antimalarials containing a triazolopyrazine core (derived from this compound), MD simulations have been used to provide a model to rationalize the selectivity of compounds for the target enzyme, lysyl-tRNA synthetase (KRS), from the parasite versus the human host. acs.org

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound scaffold serves as a valuable starting point or "core" for such campaigns.

Virtual ligand design involves modifying a known scaffold to improve its binding affinity, selectivity, or pharmacokinetic properties. Starting from a hit compound containing the this compound moiety, chemists can computationally generate and evaluate thousands of virtual derivatives. This process often involves creating a pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. acs.orgresearchgate.net

An in silico screening campaign based on the related nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]quinoxaline scaffold led to the discovery of novel Bromodomain and Extra-Terminal motif (BET) inhibitors. acs.org Similarly, public competitions have been held to develop predictive quantitative structure-activity relationship (QSAR) models for antimalarial compounds derived from this compound, aiming to identify novel active molecules from virtual libraries. acs.orgresearchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters and Tautomeric Equilibria

Quantum chemical calculations are essential for predicting and interpreting spectroscopic data and for understanding complex chemical phenomena like tautomerism. Tautomers are isomers of a compound that readily interconvert, and for this compound, tautomerism involving the hydrazine group is possible.

Computational methods can predict the relative energies and, therefore, the equilibrium populations of different tautomers under various conditions. nih.gov For example, studies on related heterocyclic systems like 2-hydroxypyridine (B17775) have used high-level calculations to predict the free energy difference between tautomeric pairs, achieving results that compare well with experimental data. rsc.org Such calculations are critical as different tautomers may exhibit distinct biological activities and chemical reactivities. The presence of tautomeric forms can be a key consideration in drug design. epo.org

Furthermore, quantum calculations can predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and electronic absorption wavelengths (UV-Vis spectra). nih.govacs.org These predictions aid in the structural elucidation of newly synthesized compounds. For instance, in a study of BOPYPY dyes prepared from this compound, Time-Dependent DFT (TD-DFT) calculations were used to understand their electronic structure and interpret their absorption and emission spectra. acs.org

Computational Analysis of Reaction Mechanisms (e.g., Tele-substitution, Oxidative Cyclization)

Computational chemistry is a powerful tool for elucidating the mechanisms of complex chemical reactions. For heterocyclic systems derived from this compound, computational analysis has been instrumental in understanding unusual reaction pathways.

A notable example is the tele-substitution reaction observed in nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]pyrazine systems. acs.orgnih.gov In this reaction, a nucleophile substitutes a leaving group at a position distant from the expected electrophilic site. acs.orgchemrxiv.org Computational studies can map the potential energy surface of the reaction, comparing the activation barriers for the expected ipso-substitution versus the observed tele-substitution. A plausible mechanism for the tele-substitution involves the initial attack of the nucleophile at the 8-position of the triazolopyrazine ring, followed by a rearrangement and elimination of the leaving group. acs.orgchemrxiv.org DFT calculations can help validate such proposed pathways by determining the stability of intermediates and transition states.

Another critical reaction is the oxidative cyclization of hydrazone intermediates, formed from this compound and an aldehyde, to create the fused nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]pyrazine ring system. acs.org Computational modeling can provide insights into the energetics and stereochemistry of this cyclization process, helping to optimize reaction conditions and understand the factors controlling the reaction's efficiency and regioselectivity.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-chloro-3-hydrazinopyrazine |

| (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol |

| 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine |

| 2-hydroxypyridine |

| nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]quinoxaline |

| nih.govsmolecule.comresearchgate.nettriazolo[4,3-a]pyrazine |

Coordination Chemistry and Metal Complexes of 2 Hydrazinylpyrazine

Design and Synthesis of 2-Hydrazinylpyrazine as a Ligand

The design of this compound as a ligand is predicated on the presence of multiple nitrogen atoms with available lone pairs of electrons, making it an excellent candidate for forming coordinate bonds with metal ions. The pyrazine (B50134) ring itself contains two nitrogen atoms in a 1,4-arrangement, while the hydrazinyl substituent (-NHNH2) introduces two additional, more flexible, nitrogen donor sites. This arrangement allows for the possibility of the ligand acting as a monodentate, bidentate, or bridging ligand, leading to a variety of potential coordination geometries and polymeric structures.

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. The typical starting material is 2-chloropyrazine (B57796), which is reacted with hydrazine (B178648) hydrate (B1144303). In this reaction, the highly nucleophilic hydrazine displaces the chloride ion from the pyrazine ring. The reaction is generally carried out under reflux conditions to ensure a sufficient reaction rate.

A representative synthetic procedure involves heating a mixture of 2-chloropyrazine with an excess of hydrazine hydrate. For instance, a similar synthesis of 2-hydrazino-5-phenylpyrazine involves refluxing 2-chloro-5-phenylpyrazine (B189379) with hydrazine hydrate in pyridine (B92270) for 1.5 hours. biointerfaceresearch.com The use of an excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of side products. Following the reaction, the excess hydrazine and solvent are typically removed under reduced pressure, and the product can be purified by distillation or recrystallization. The synthesis of the analogous 2-hydrazinopyridine (B147025) from 2-chloropyridine (B119429) and hydrazine hydrate is also a well-established procedure, often requiring heating at 100°C for an extended period. asianpubs.org

Characterization of Transition Metal Complexes (e.g., Palladium, Manganese, Iron, Cobalt, Nickel, Copper, Zinc)

The characterization of transition metal complexes of this compound is crucial for understanding their structure and properties. While specific studies on complexes of this compound are limited in the publicly available literature, extensive research on the closely related ligand, 2-hydrazinopyridine, provides valuable insights into the expected behavior of this compound complexes. The characterization of these complexes typically involves a combination of analytical and spectroscopic techniques.

Palladium: Palladium(II) complexes with 2-hydrazinopyridine have been synthesized and characterized. biointerfaceresearch.com These complexes, with general formulas [Pd(hzpy)(ox)], [Pd(hzpy)(ma)], and [Pd(hzpy)(pyph)] (where hzpy = 2-hydrazinopyridine, ox = oxalate, ma = malonate, and pyph = pyrophosphate), were characterized using elemental analysis, IR, 1H NMR, and mass spectrometry. biointerfaceresearch.com The studies suggested a square planar geometry for these complexes. biointerfaceresearch.com It is anticipated that this compound would form similar square planar complexes with palladium(II).

Manganese: While direct complexes with this compound are not extensively documented, manganese(II) is known to form stable complexes with pyrazine and its derivatives. For example, the formation of manganese(II)-pyrazine complexes has been studied, revealing a 1:1 stoichiometry with a formation constant of log β110 = 4.6. It is plausible that this compound would also form stable complexes with manganese(II), likely involving coordination through both the pyrazine and hydrazinyl nitrogen atoms.

Iron, Cobalt, Nickel, Copper, and Zinc: The literature on complexes of this compound with these metals is sparse. However, the coordination chemistry of hydrazine and pyrazine with these metals is well-established. For instance, cobalt(II) chloride forms both six-coordinate and tetrahedral complexes with hydrazine and its derivatives. Iron(II) and cobalt(II) also form homoleptic complexes with pyrazine-containing ligands. nih.gov Zinc(II) is known to form coordination polymers with pyrazine, resulting in one- and two-dimensional networks. rsc.org It is reasonable to expect that this compound would form a diverse range of complexes with these metals, with varying stoichiometries and geometries depending on the reaction conditions and the specific metal ion.

Coordination Modes and Geometries of this compound in Metal Complexes

The versatility of this compound as a ligand stems from its potential to adopt several coordination modes, leading to a variety of complex geometries. The coordination can occur through the nitrogen atoms of the pyrazine ring and/or the hydrazinyl group.

Monodentate Coordination: The ligand could coordinate to a metal center through one of the pyrazine nitrogen atoms or the terminal amino group of the hydrazinyl moiety.

Bidentate Chelation: this compound can act as a bidentate chelating ligand, forming a stable five-membered ring by coordinating through one of the pyrazine nitrogen atoms and the adjacent nitrogen of the hydrazinyl group. This is a common coordination mode for similar ligands like 2-hydrazinopyridine. In palladium(II) complexes of 2-hydrazinopyridine, the ligand was found to act as a bidentate chelate. biointerfaceresearch.com

Bridging Coordination: The presence of multiple donor sites allows this compound to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. The pyrazine ring is well-known to act as a bridging ligand, and the hydrazinyl group can also bridge metal ions.

The resulting geometries of the metal complexes are dependent on the coordination number of the metal ion and the coordination mode of the ligand. For palladium(II), a square planar geometry is commonly observed. biointerfaceresearch.com For other first-row transition metals like manganese, iron, cobalt, nickel, copper, and zinc, octahedral, tetrahedral, or square pyramidal geometries are all possible depending on the ligand-to-metal ratio and the nature of any co-ligands present. For example, zinc(II) has been shown to form one-dimensional zigzag chain polymers and two-dimensional square-grid networks with pyrazine. rsc.org

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Spectroscopic techniques and computational methods are indispensable tools for elucidating the nature of metal-ligand interactions in this compound complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. The N-H stretching vibrations of the hydrazinyl group are expected to shift upon coordination to a metal ion, typically to lower frequencies. Similarly, the ring vibrations of the pyrazine moiety will be altered upon coordination. In the palladium(II) complexes of 2-hydrazinopyridine, shifts in the N-H stretching peaks and the in-plane and out-of-plane ring deformations confirmed the chelation through the amino group and the pyridyl ring. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of zinc(II) and palladium(II), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the pyrazine ring and the hydrazinyl group will be affected by coordination to the metal center.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, which can help to confirm their composition. For the palladium(II) complexes of 2-hydrazinopyridine, the mass spectra showed peaks corresponding to the parent complex and fragments of the ligand. biointerfaceresearch.com

Computational Analysis: Density Functional Theory (DFT) calculations are increasingly used to model the geometric and electronic structures of transition metal complexes. These calculations can provide insights into bond lengths and angles, vibrational frequencies, and the energies of molecular orbitals. For the palladium(II) complexes of 2-hydrazinopyridine, DFT calculations were used to optimize the geometries and calculate the theoretical IR spectra, which were in good agreement with the experimental data. biointerfaceresearch.com Similar computational studies on this compound complexes would be valuable for understanding their stability and reactivity.

Exploration of Catalytic Applications of this compound Metal Complexes

While the catalytic applications of metal complexes containing the this compound ligand are not yet well-explored, the known catalytic activity of related pyrazine and hydrazine complexes suggests significant potential.

Palladium complexes are renowned for their catalytic activity in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov The palladium(II) complexes of 2-hydrazinopyridine have been investigated for their cytotoxic activities, but their catalytic potential remains an area for future research. biointerfaceresearch.com Given the structural similarities, palladium complexes of this compound are expected to be viable catalysts for C-C bond formation reactions.

Copper complexes are also known to catalyze a variety of oxidation reactions. For instance, copper(II)-catalyzed aerobic oxidation of hydrazides has been reported. arkat-usa.org It is conceivable that copper complexes of this compound could exhibit catalytic activity in similar transformations.

Manganese, iron, cobalt, and nickel complexes are also of great interest in catalysis due to the earth-abundance and low toxicity of these metals. Manganese complexes have shown catalytic activity in epoxidation reactions. semanticscholar.org Cobalt complexes have been used in transfer hydrogenation reactions. nih.gov The rich redox chemistry of these metals, when combined with the versatile coordination properties of this compound, could lead to the development of novel and efficient catalysts for a range of organic transformations.

Zinc(II) complexes, being Lewis acidic, can catalyze various reactions, including coupling reactions. mdpi.com Zinc(II) hydrazone complexes have been tested as catalysts for the ketone-amine-alkyne (KA2) coupling reaction. mdpi.com This suggests that zinc(II) complexes of this compound could also be effective catalysts in similar reactions.

Exploration of Biological Activities and Medicinal Chemistry Applications of 2 Hydrazinylpyrazine Derivatives

Antimicrobial Potentials of 2-Hydrazinylpyrazine Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antileishmanial effects.

Antibacterial Efficacy Studies

The antibacterial properties of this compound derivatives have been evaluated against various bacterial strains, including the resilient Mycobacterium tuberculosis, as well as other Gram-positive and Gram-negative bacteria.

A series of pyrazine-2-carboxylic acid hydrazide derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. While many of the hydrazone derivatives showed less activity than the standard drug pyrazinamide (B1679903), a thiosemicarbazide (B42300) derivative, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide, exhibited the highest activity with an IC90 of 16.87 µg/mL against M. tuberculosis H37Rv. nih.gov Another study synthesized twenty-seven pyrimidinyl and pyrazinyl derivatives, with the most active compound, a 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone derivative, showing exceptional in vitro activity comparable to the reference drug ethambutol (B1671381). researchgate.net Further research on 7-chloro-4-quinolinylhydrazones, which share structural similarities, identified compounds with significant activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) of 2.5 µg/mL. researchgate.net

In studies against other bacteria, pyrazine-2-carbohydrazide (B1222964) derivatives were found to be more potent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria such as Escherichia coli and Salmonella typhi. jyoungpharm.org Some quinazolinone derivatives, which can be conceptually related to pyrazine (B50134) structures, also showed significant activity against Staphylococcus albus and Streptococcus pyogenes. dovepress.com

Table 1: Antibacterial Activity of Selected this compound and Related Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |

|---|---|---|

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | Mycobacterium tuberculosis H37Rv | IC90 = 16.87 µg/mL nih.gov |

| 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone | Mycobacterium tuberculosis | Comparable activity to ethambutol researchgate.net |

| 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | MIC = 2.5 µg/mL for some derivatives researchgate.net |

| Pyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis, E. coli, S. typhi | More potent against Gram-positive strains jyoungpharm.org |

| Quinoxalin-2(1H)-one derivatives | Various bacteria | Significant activity with MIC values from 0.97-62.5 µg/mL researchgate.net |

Antifungal Activity Assessments

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies on related hydrazone derivatives have shown promising results. For instance, a series of pyrazoline derivatives were evaluated against various fungal strains, with some compounds displaying moderate to potent antifungal activity. innovareacademics.in Another study on 2-acylhydrazino-5-arylpyrroles reported significant antifungal activities against Candida albicans and other Candida species, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov While not directly 2-hydrazinylpyrazines, these findings suggest that the hydrazone scaffold is a viable starting point for developing new antifungal agents.

Antileishmanial Investigations

Research into the antileishmanial properties of this compound derivatives has yielded significant findings. A study investigating 2-pyrazyl and 2-pyridylhydrazone derivatives identified five compounds with notable activity against Leishmania amazonensis amastigotes, with IC50 values below 20 μM. nih.govbvsalud.org These active compounds included (E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol, (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine, and (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine. nih.gov The mechanism of action for this series of hydrazine-derived compounds is believed to involve the generation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function. nih.gov Another study highlighted a 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone derivative as having exceptional in vitro activity. researchgate.net

Anticancer Research on this compound Compounds

The cytotoxic effects of this compound derivatives against various cancer cell lines have been explored, along with investigations into their mechanisms of anticancer action.

Cytotoxicity Studies against Various Cancer Cell Lines

Derivatives containing the pyrazine ring system have shown promise as anticancer agents. smolecule.com For instance, novel hydrazide-hydrazone derivatives bearing a 5H-chromen-5-one moiety displayed higher cytotoxic activity than the standard drug 5-fluorouracil (B62378) against HCT116 (colon carcinoma) and MGC803 (gastric carcinoma) cell lines. iaea.org Specifically, compounds 14d and 16f were identified as highly promising, with IC50 values of 0.25 and 0.09 μM against the HCT116 cell line, respectively. iaea.org

Similarly, a study on new pyrrolo[2,3-d]pyrimidine derivatives, which can be considered structurally related to pyrazines, identified compounds with potent cytotoxic activity. nih.gov Compound 10a was most potent against PC3 (prostate cancer) cells with an IC50 of 0.19 µM, while compound 10b showed strong activity against MCF-7 (breast cancer) cells with an IC50 of 1.66 µM, and compound 9e was effective against A549 (lung cancer) cells with an IC50 of 4.55 µM. nih.gov Furthermore, some benzopyridazine derivatives have demonstrated promising antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines, with some derivatives showing higher selectivity towards HepG-2 cells than the reference drug doxorubicin. ekb.eg

Table 2: Cytotoxicity of Selected this compound and Related Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values |

|---|---|---|

| Hydrazide-hydrazone derivative 14d | HCT116 (colon carcinoma) | 0.25 µM iaea.org |

| Hydrazide-hydrazone derivative 16f | HCT116 (colon carcinoma) | 0.09 µM iaea.org |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (prostate cancer) | 0.19 µM nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (breast cancer) | 1.66 µM nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (lung cancer) | 4.55 µM nih.gov |

| Benzopyridazine derivatives 5b-d, 7a,b | HepG-2 (liver cancer) | IC50: 1.5-1.8 µM ekb.eg |

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. For example, certain pyridine (B92270) derivatives are thought to exert their potent anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2). ajol.info Molecular modeling studies have shown that these compounds can fit into the active site of CDK2. ajol.info

In the case of pyrrolo[2,3-d]pyrimidine derivatives, flow cytometry data suggested that their cytotoxic activity is mediated by apoptosis, with a notable increase in the percentage of late apoptotic cells and cell cycle arrest at various stages. nih.gov Western blot analysis indicated that these compounds induce apoptosis through the intrinsic pathway, characterized by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as increased levels of caspase-9 and caspase-3. nih.gov Similarly, novel Thallium(III) complexes with pyridine-2,6-dicarboxylate (B1240393) derivatives were found to induce apoptosis through a caspase-dependent mitochondrial pathway, involving ROS production, p53 activation, and the upregulation of Bax and downregulation of Bcl-2. nih.gov This leads to the release of cytochrome c and the activation of procaspase-9 and -3, ultimately causing cell cycle arrest in the G2-M phase. nih.gov

Synergistic Effects in Combination Therapies (Preclinical)

Preclinical studies have highlighted the potential of this compound derivatives to enhance the efficacy of existing therapeutic agents when used in combination. A notable example is selinexor (B610770), a compound that features a this compound moiety. rhhz.netmdpi.com In preclinical models of multiple myeloma, selinexor has demonstrated synergistic anticancer activity when combined with other drugs. rhhz.netmdpi.com This synergy is attributed to its unique mechanism of action, which involves the inhibition of the nuclear export protein XPO-1, leading to the nuclear retention and activation of tumor suppressor proteins. researchgate.net By restoring the function of these proteins, selinexor can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. researchgate.net

The synergistic potential of this compound derivatives is not limited to oncology. In the context of infectious diseases, mefloquine, an antimalarial drug, has shown synergistic interactions with first-line anti-tuberculosis drugs and several fluoroquinolones against resistant strains of Mycobacterium tuberculosis. bvsalud.org The fractional inhibitory concentration indexes (FICIs) for these combinations ranged from 0.03 to 0.5, indicating a strong synergistic effect. bvsalud.org These findings suggest that combining this compound-containing compounds with existing antimicrobial agents could be a promising strategy to combat drug resistance.

Neuropharmacological Target Engagement

Derivatives of this compound have been investigated for their ability to interact with key targets in the central nervous system, showing promise for the treatment of neurodegenerative disorders.

Acetylcholinesterase Inhibition Studies

A significant area of research has focused on the development of this compound derivatives as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govinformaticsjournals.co.in The rationale behind this approach is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting its breakdown by AChE. nih.gov

A series of 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5) were synthesized and evaluated for their AChE inhibitory activity. nih.gov Among these, compounds CHP4 and CHP5 demonstrated strong inhibitory effects with IC50 values of 3.76 µM and 4.2 µM, respectively. nih.gov The study also revealed that CHP4 could significantly diminish Aβ1-42-induced toxicity in PC12 cells, a model for neuronal cell death in Alzheimer's disease. nih.gov Further research has explored other pyrazine-based compounds, with some exhibiting potent AChE inhibition. nih.govmdpi.comresearchgate.net For instance, certain piperidine (B6355638) and piperazine (B1678402) derivatives with a pyrazine core showed strong inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the low-nanomolar range. ebi.ac.uk

| Compound | Target Enzyme | IC50 (µM) | Reference |

| CHP4 | Acetylcholinesterase (AChE) | 3.76 | nih.gov |

| CHP5 | Acetylcholinesterase (AChE) | 4.2 | nih.gov |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.53 | nih.gov |

| Compound 5k | Acetylcholinesterase (AChE) | 0.00213 | ebi.ac.uk |

| Compound 5h | Acetylcholinesterase (AChE) | 0.00683 | ebi.ac.uk |

Receptor Antagonism Studies (e.g., S1P1 receptors)

The sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, have emerged as important targets in neuroinflammation. nih.govnih.gov Antagonism of these receptors can modulate immune cell trafficking and has shown therapeutic potential in models of multiple sclerosis. nih.govnih.gov While direct studies on this compound derivatives as S1P1 antagonists are not extensively detailed in the provided context, the broader class of pyrazine-containing molecules has been investigated for this activity. FTY720, an S1P receptor modulator, can act as a functional antagonist at the S1P1 receptor. nih.govnih.gov In a viral model of demyelination, FTY720 treatment led to enhanced migration and proliferation of transplanted neural progenitor cells. nih.govnih.gov This highlights the potential for pyrazine-based structures to engage with S1P receptors and influence neuroinflammatory processes. Further research is warranted to specifically explore the S1P1 receptor antagonism of this compound derivatives.

Anti-Inflammatory Investigations

The anti-inflammatory potential of this compound and its derivatives has been a subject of interest in preclinical research. Compounds containing a pyrazine ring have demonstrated the ability to reduce inflammation in various biological models. smolecule.commdpi.comnih.gov

Hydrazone derivatives, a class to which this compound belongs, have shown promise as anti-inflammatory agents. mdpi.comnih.gov For example, pyrazine N-acylhydrazones have yielded promising results in animal models of pain and inflammation. mdpi.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema. nih.govdovepress.com In one study, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones demonstrated potent anti-inflammatory effects, with some derivatives outperforming the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com Another study reported on a series of pyrazole-bearing methylamine (B109427) derivatives, where compounds 5s and 5u exhibited potent anti-inflammatory activity of 80.87% and 80.63% inhibition, respectively, in the carrageenan-induced paw edema model. dovepress.com

Furthermore, some pyrazine derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, a paeonol (B1678282) derivative containing a pyrazine structure exhibited a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com

Enzyme Inhibition Studies Beyond Specific Disease Models

Beyond their targeted effects on enzymes like acetylcholinesterase, this compound derivatives have been investigated for their inhibitory activity against a broader range of enzymes. The pyrazine ring is a key pharmacophore in many compounds that inhibit various enzymes and receptors involved in cancer pathways. researchgate.net

For example, pyrazine derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. dovepress.com Some pyrazole (B372694) analogues with a pyrazine-like core showed high COX-2 inhibitory activity and selectivity. dovepress.com Additionally, pyrimidine (B1678525) derivatives, which share structural similarities with pyrazines, have been found to effectively inhibit metabolic enzymes such as carbonic anhydrases (hCA I and II), α-glycosidase, and aldose reductase. researchgate.net

Hydrazone derivatives have also been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes. mdpi.com In one study, two 1-substituted-2-phenylhydrazone derivatives were identified as potent and selective inhibitors of hMAO-A. mdpi.com The diverse enzyme inhibitory profiles of pyrazine and hydrazone derivatives underscore the potential of the this compound scaffold as a template for designing inhibitors for a variety of enzymatic targets. oup.comnih.gov

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The systematic exploration of structure-activity relationships (SAR) and the application of pharmacophore modeling are crucial for the rational design and optimization of this compound derivatives. acs.orgbabrone.edu.in

SAR studies on 2-chloro-3-hydrazinopyrazine derivatives as acetylcholinesterase inhibitors revealed that the nature of the substituent on the formyl group significantly influences activity. nih.gov For instance, a hydroxyl group at the ortho position of the N-phenyl ring in compound CHP4 was found to be crucial for its high inhibitory effect. nih.gov In another study on isoniazid (B1672263) derivatives, the number, position, and type of substituents on the aromatic ring were identified as critical factors for their anticancer activity, with a hydroxyl group at the ortho-position playing a significant role. bvsalud.org

Pharmacophore modeling helps to identify the key chemical features responsible for a molecule's biological activity. babrone.edu.incolumbiaiop.ac.in This approach can be either ligand-based, where the model is derived from a set of active compounds, or structure-based, where the model is generated from the known structure of the ligand-receptor complex. babrone.edu.in An initial pharmacophore model for PfATP4 active compounds was developed based on 28 active molecules, leading to a four-feature model that was further refined. acs.org Such models are instrumental in virtual screening campaigns to identify novel compounds with desired biological activities. babrone.edu.in For example, a receptor-ligand interaction pharmacophore model for IKKα was generated and used to screen a natural compound library, leading to the identification of potential inhibitors. researchgate.net The integration of SAR data with pharmacophore modeling provides a powerful strategy for the discovery and development of new therapeutic agents based on the this compound scaffold.

In Vitro and In Silico ADME Considerations for Preclinical Development

The preclinical development of this compound derivatives necessitates a thorough evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Both in vitro and in silico methods are crucial in predicting the pharmacokinetic profile of these compounds, helping to identify candidates with favorable drug-like properties and minimize late-stage attrition in drug discovery. nih.gov

In silico ADME prediction tools have become indispensable in the early stages of drug development. japsonline.com These computational models estimate various physicochemical and pharmacokinetic parameters based on the chemical structure of the derivatives. Key parameters often evaluated include:

Lipophilicity (logP): This parameter influences solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): Adequate solubility is essential for absorption and formulation. japsonline.com

Oral Bioavailability: Predictions based on models like Lipinski's rule of five help to assess the potential for oral administration. nih.govrsc.org

Blood-Brain Barrier (BBB) Penetration: This is a critical factor for compounds targeting the central nervous system. rsc.org

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is vital to avoid potential drug-drug interactions.

Several studies on pyrazine-based compounds have utilized in silico ADME predictions. For instance, a series of pyrazine and 1,2,4-triazole (B32235) hybrid compounds were evaluated, and the results indicated that most derivatives exhibited good oral bioavailability, with a predicted human oral absorption rate exceeding 85%. rsc.org Similarly, in silico studies on biphenyl (B1667301) pyrazoline derivatives suggested that they could be considered orally active drug candidates based on their physicochemical properties. biointerfaceresearch.com

In vitro ADME assays provide experimental data to validate and complement the in silico predictions. These assays are conducted using various biological systems, such as cell lines and subcellular fractions. Common in vitro ADME studies include:

Metabolic Stability: Assays using liver microsomes or hepatocytes determine the rate at which a compound is metabolized, providing insights into its expected half-life in vivo.

Plasma Protein Binding: The extent of binding to plasma proteins like albumin affects the free drug concentration available to exert its pharmacological effect. echemi.com For example, Selinexor, a compound containing a this compound moiety, is reported to be 95% bound to plasma proteins. echemi.com

Permeability: Assays like the Caco-2 cell permeability assay are used to predict intestinal absorption of orally administered drugs.

P-glycoprotein (P-gp) Substrate/Inhibitor Assays: Determining if a compound is a substrate or inhibitor of efflux transporters like P-gp is crucial, as this can impact its absorption and distribution. researchgate.net Some studies on related heterocyclic compounds have shown that they are not P-gp substrates, which is a favorable characteristic for anticancer agents. researchgate.net

Early ADME profiling of quinolinyl pyrimidines, another class of nitrogen-containing heterocycles, has shown promising results, highlighting their potential for further development. researchgate.net While specific in vivo pharmacokinetic data for many this compound derivatives is not yet available, the combination of in silico and in vitro ADME profiling is a priority in their preclinical evaluation. vulcanchem.com

Interactive Data Table: In Silico ADME Predictions for Hypothetical this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | logP | logS | Oral Bioavailability (%) | BBB Permeant | CYP2D6 Inhibitor |

| Compound A | 250.28 | 2.5 | -3.2 | >80 | Yes | No |

| Compound B | 310.35 | 3.1 | -4.5 | >85 | No | Yes |

| Compound C | 285.31 | 2.8 | -3.8 | >82 | Yes | No |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be determined through specific in silico modeling and experimental validation.

Mechanistic Studies of Biological Interactions (e.g., DNA/Protein Binding, ROS Generation)

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is fundamental for their rational design and development as therapeutic agents. Research in this area has focused on their interactions with key biological macromolecules like DNA and proteins, as well as their potential to induce cellular stress through the generation of reactive oxygen species (ROS).

DNA Binding:

Several studies have investigated the DNA binding properties of pyrazine derivatives. It has been shown that certain substituted 2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine derivatives can bind to DNA. rsc.org Spectrofluorometric analysis suggests that these interactions can occur through intercalation and groove binding mechanisms. rsc.org Compounds containing halogen substituents have demonstrated significant DNA binding potential. rsc.org The ability to interact with DNA is a key feature for many anticancer and antimicrobial agents.

Protein Binding and Enzyme Inhibition: